[3-(Tert-butoxy)phenyl]methanamine hydrochloride
Description
[3-(Tert-butoxy)phenyl]methanamine hydrochloride is a substituted benzylamine derivative featuring a tert-butoxy (-OC(CH₃)₃) group at the 3-position of the phenyl ring. This compound belongs to a class of aryl methanamine hydrochlorides, which are widely utilized in medicinal chemistry and radiopharmaceutical synthesis due to their amine functionality and tunable substituent effects.
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-11(2,3)13-10-6-4-5-9(7-10)8-12;/h4-7H,8,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQODNZVQPVBJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Tert-butoxy)phenyl]methanamine hydrochloride typically involves the reaction of 3-(tert-butoxy)benzaldehyde with ammonia or an amine source, followed by reduction to form the corresponding amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for [3-(Tert-butoxy)phenyl]methanamine hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Tert-butoxy)phenyl]methanamine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Organic Chemistry
- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules.
- Catalysis: It can act as a ligand in catalytic reactions, enhancing reaction efficiency.
Biological Research
- Model Compound: [3-(Tert-butoxy)phenyl]methanamine hydrochloride is used to study the effects of amine derivatives on biological systems, helping researchers understand interactions between amines and biological molecules.
- Enzyme Studies: It plays a role in enzyme-substrate interaction studies, providing insights into biochemical pathways.
Medicinal Chemistry
- Therapeutic Potential: The compound is explored for its potential therapeutic properties in drug development. Its unique structure may target specific biological pathways, making it a candidate for new drug formulations.
- Anticancer Activity: Preliminary studies indicate that it may exhibit anticancer properties by inducing apoptosis in cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 3.8 | Cell cycle arrest at G2/M phase |
| HL-60 (Leukemia) | 4.5 | Inhibition of tubulin polymerization |
Industrial Applications
In the industrial sector, [3-(Tert-butoxy)phenyl]methanamine hydrochloride is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of [3-(Tert-butoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares [3-(Tert-butoxy)phenyl]methanamine hydrochloride with key analogs:
Key Observations:
- Steric Effects : Tert-butoxy’s bulk may hinder enzymatic degradation, enhancing metabolic stability relative to benzyloxy or cyclopentyloxy analogs .
- Functional Versatility : Morpholine-carbonyl and ethoxymethyl groups introduce hydrogen-bonding sites, favoring target engagement in drug-receptor interactions .
Biological Activity
Overview
[3-(Tert-butoxy)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol. It is primarily utilized in biological research to explore the interactions of amine derivatives with biological systems and has potential therapeutic applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of [3-(Tert-butoxy)phenyl]methanamine hydrochloride typically involves the reaction of 3-(tert-butoxy)benzaldehyde with ammonia or an amine source, followed by reduction to form the corresponding amine. Hydrochloric acid is then added to form the hydrochloride salt. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can yield different derivatives useful for further research .
The biological activity of [3-(Tert-butoxy)phenyl]methanamine hydrochloride is largely attributed to its ability to interact with specific molecular targets within biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the context of its application, particularly in medicinal chemistry where it may influence therapeutic pathways .
1. Medicinal Chemistry
Research has indicated that [3-(Tert-butoxy)phenyl]methanamine hydrochloride may have therapeutic potential in drug development. Its structural properties allow it to serve as a model compound for studying the effects of amines on biological processes. Investigations into its pharmacological properties could lead to new treatments targeting specific diseases .
2. Biological Research
In biological studies, this compound is utilized to assess the interactions between amines and various biological molecules. It serves as a valuable tool in understanding enzyme functions and cellular processes, which can be critical for developing new therapeutic strategies .
Comparative Analysis
The uniqueness of [3-(Tert-butoxy)phenyl]methanamine hydrochloride lies in its tert-butoxy group, which imparts distinct chemical and physical properties compared to similar compounds. Below is a comparison table highlighting its characteristics against other related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|
| [3-(Tert-butoxy)phenyl]methanamine hydrochloride | C11H18ClNO | 215.72 | Tert-butoxy |
| [4-(Tert-butoxy)phenyl]methanamine hydrochloride | C11H18ClNO | 215.72 | Tert-butoxy |
| [3-Isopropoxyphenyl]methanamine hydrochloride | C12H19ClNO | 230.74 | Isopropoxy |
| [4-Isopropoxy-3-methoxyphenyl]methanamine hydrochloride | C13H21ClNO | 245.80 | Isopropoxy, Methoxy |
This table illustrates that while some compounds share similar molecular formulas, their functional groups significantly influence their reactivity and biological activities.
Case Studies
Recent studies have highlighted the potential applications of [3-(Tert-butoxy)phenyl]methanamine hydrochloride in various fields:
- Antiviral Research : Although not directly studied as an antiviral agent, its structural analogs have shown promise against viral infections such as H1N1 and HSV-1, suggesting that derivatives of this compound could be explored for similar applications .
- Enzyme Inhibition Studies : Investigations into enzyme interactions have revealed that compounds with similar structures can inhibit key metabolic enzymes, which could provide insights into developing metabolic disease treatments.
Q & A
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Store as lyophilized powder under argon at –20°C to prevent hydrolysis .
- Stabilizers : Add 1% mannitol to aqueous solutions to reduce free radical formation .
Methodological Notes
- Synthetic reproducibility : Always characterize intermediates (e.g., tert-butoxybenzaldehyde via FT-IR for C=O stretch at 1700 cm⁻¹) to avoid batch failures .
- Biological assays : Include negative controls (e.g., amine-free analogs) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
